乙基间苯二酚-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

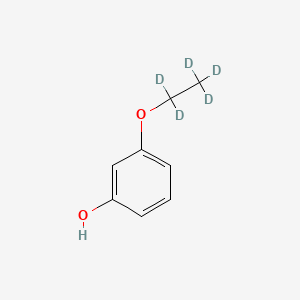

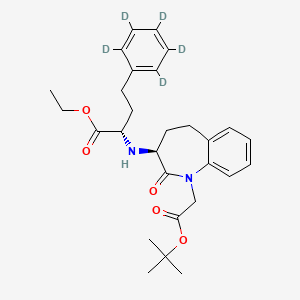

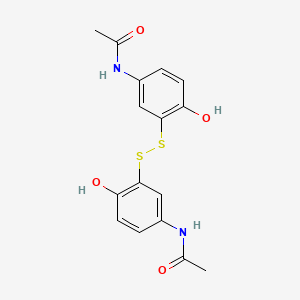

Ethyl Resorcinol-d5 is a biochemical used for proteomics research . It has the molecular formula C8H5D5O2 and a molecular weight of 143.19 .

Molecular Structure Analysis

The molecular structure of Ethyl Resorcinol-d5 is represented by the formula C8H5D5O2 . This indicates that it contains eight carbon atoms, five deuterium atoms (a stable isotope of hydrogen), and two oxygen atoms .

Physical and Chemical Properties Analysis

Ethyl Resorcinol-d5 has a molecular weight of 143.19 . More detailed physical and chemical properties were not found in the available resources.

科学研究应用

植物生长调节和乙烯抑制

- 1-甲基环丙烯:综述

本文回顾了 100 多项研究,探讨了 1-甲基环丙烯 (1-MCP) 作为植物中乙烯作用抑制剂的作用、应用和效果。它讨论了 1-MCP 如何防止乙烯在各种作物中的作用,并详细说明了其有效性、浓度范围以及使用过程中需要考虑的因素 (Blankenship & Dole,2003).

生物蓄积和环境影响

- 十甲基五环硅氧烷 (D5) 的生物蓄积:综述

本文汇编并回顾了 D5(一种高产量个人护理产品)的生物蓄积研究,讨论了其在鱼类和哺乳动物中的速率、机制和影响。它提供了有关如何对 D5 进行生物蓄积评估的见解,因为它具有很高的辛醇-水分配系数和广泛的用途 (Gobas 等人,2015).

环氧乙烷和癌症风险

- 环氧乙烷:癌症证据整合和剂量-反应影响

本文讨论了国际癌症研究机构 (IARC) 和美国环保署 (USEPA) 等机构将环氧乙烷归类为已知人类致癌物,并回顾了环氧乙烷致癌性的流行病学和毒理学证据。它强调了观察到的癌症风险和分类之间的差异,表明需要重新评估证据和风险估计 (Vincent 等人,2019).

细胞信号和受体

- 间苯二酚和类黄酮的细胞信号和受体:氧化还原、活性氧和生理效应

本文概述了间苯二酚和类黄酮在细胞信号传导中的作用,重点关注它们的抗氧化特性、促氧化作用和生理反应。它讨论了电子转移、活性氧和氧化应激在细胞信号传导机制主题中的作用 (Kovacic & Somanathan,2011).

未来方向

Ethyl Resorcinol-d5 and related compounds have potential applications in various fields. For instance, Niasorcinol™, a development from experts at the POND’S Skin Institute that combines the power of radiance-enhancing ethyl resorcinol with the benefits of niacinamide, has been clinically proven to help improve skin’s clarity and natural radiance . Future research may focus on exploring more applications of these compounds in different industries.

作用机制

Target of Action

Ethyl Resorcinol-d5, a derivative of resorcinol, primarily targets enzymes in the thyroid, specifically thyroperoxidase . This enzyme plays a key role in thyroid hormone synthesis .

Mode of Action

Ethyl Resorcinol-d5 acts on the endocrine system by inhibiting thyroperoxidase, a key step in thyroid hormone synthesis . This inhibition blocks the synthesis of thyroid hormones and can cause goiter . It interferes with the iodination of tyrosine and the oxidation of iodide .

Biochemical Pathways

The inhibition of thyroperoxidase by Ethyl Resorcinol-d5 disrupts the normal biochemical pathways involved in thyroid hormone production . This disruption can lead to a decrease in thyroid hormone levels, which can have downstream effects on metabolism, growth, and development .

Pharmacokinetics

Resorcinol, the parent compound of Ethyl Resorcinol-d5, is known to be easily absorbed by the skin and mucosa . After absorption, it undergoes gluconoride formation and sulfation, and is predominantly eliminated from the body via the kidneys

Result of Action

The primary molecular effect of Ethyl Resorcinol-d5 is the inhibition of thyroperoxidase, leading to a decrease in thyroid hormone synthesis . This can result in goiter and other symptoms of hypothyroidism . On a cellular level, this can affect a wide range of processes that are regulated by thyroid hormones, including metabolism, growth, and development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl Resorcinol-d5. For instance, exposure to heavy traffic and air pollution has been linked to an increased risk of skin conditions, which could potentially influence the effectiveness of Ethyl Resorcinol-d5 when used in dermatological applications . Additionally, factors such as temperature, weather, and climate can also play a role in the onset, exacerbation, or relief of various dermatologic conditions .

生化分析

Biochemical Properties

Ethyl Resorcinol-d5, like its parent compound resorcinol, is expected to participate in biochemical reactions. Resorcinol molecules undergo oxidation to form radicals . These radicals can then react to form dimers or polymers

Cellular Effects

The cellular effects of Ethyl Resorcinol-d5 are not well-documented. Resorcinol, the parent compound, is known to have various effects on cells. For instance, it can disrupt the performance of thyroid glands, central nervous systems, and red blood cells .

Molecular Mechanism

Resorcinol, the parent compound, undergoes a 1H + 1e oxidation at certain pH levels to form radicals . These radicals then readily react to form dimers or polymers deposited on the electrode surface .

Temporal Effects in Laboratory Settings

Resorcinol, the parent compound, is known to occur in two crystalline forms, the alpha form and the beta form . These forms are obtained by crystallization of resorcinol from ethanol and benzene, respectively .

Dosage Effects in Animal Models

Resorcinol, the parent compound, is known to have toxic effects related to dose .

Metabolic Pathways

Resorcinol, the parent compound, is known to undergo oxidation via hydroxyquinol and ortho oxygenative cleavage to give maleylacetate .

Transport and Distribution

Resorcinol, the parent compound, is highly soluble in water and can be easily released into the environment .

Subcellular Localization

The localization of biochemical compounds can be predicted using protein language models .

属性

IUPAC Name |

3-(1,1,2,2,2-pentadeuterioethoxy)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-10-8-5-3-4-7(9)6-8/h3-6,9H,2H2,1H3/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIKLMJHBGFTPV-ZBJDZAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC(=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661968 |

Source

|

| Record name | 3-[(~2~H_5_)Ethyloxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189493-66-0 |

Source

|

| Record name | 3-[(~2~H_5_)Ethyloxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B562692.png)